5-(Cyclopentylmethyl)-1,3,4-thiadiazol-2-amine
Description
Molecular Architecture and Crystallographic Analysis
The molecular architecture of 5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-amine is defined by the characteristic five-membered thiadiazole ring system, which serves as the central heterocyclic core containing two nitrogen atoms, one sulfur atom, and two carbon atoms arranged in a specific geometric pattern. The canonical SMILES notation Nc1nnc(s1)CC1CCCC1 reveals the connectivity pattern where the amino group is attached to the 2-position carbon of the thiadiazole ring, while the cyclopentylmethyl substituent is connected to the 5-position carbon through a methylene bridge. This structural arrangement creates a molecular framework where the planar thiadiazole ring is linked to the non-planar cyclopentane ring system through a flexible CH2 spacer, allowing for conformational flexibility that influences the overall three-dimensional shape of the molecule. The InChI identifier InChI=1S/C8H13N3S/c9-8-11-10-7(12-8)5-6-3-1-2-4-6/h6H,1-5H2,(H2,9,11) provides a standardized representation of the molecular structure, confirming the presence of the primary amino group and the specific connectivity pattern of the heterocyclic framework.
Crystallographic analysis of related 1,3,4-thiadiazole derivatives has revealed important structural features that are likely applicable to this compound. Studies of analogous compounds such as 5-(2-methylphenyl)-1,3,4-thiadiazol-2-amine have demonstrated that the thiadiazole ring typically adopts a planar configuration with bond lengths and angles falling within normal ranges for heterocyclic systems. The dihedral angles between substituent groups and the thiadiazole ring vary significantly depending on the nature of the substituents, with values ranging from 3.4 degrees to 74.5 degrees observed in different structural analogs. In the case of this compound, the methylene bridge connecting the cyclopentyl group to the thiadiazole ring is expected to provide conformational flexibility that allows the cyclopentane ring to adopt various orientations relative to the heterocyclic plane. The amino group at the 2-position typically exhibits pyramidal geometry with the nitrogen atom showing sp3 hybridization character, contributing to the formation of hydrogen bonding networks in solid-state structures.
The crystal packing arrangements of thiadiazole compounds are frequently dominated by hydrogen bonding interactions involving the amino group and the nitrogen atoms of the heterocyclic ring. Crystallographic studies of similar compounds have revealed that N-H···N and N-H···O hydrogen bonds play crucial roles in determining the supramolecular organization. The presence of the cyclopentylmethyl substituent in this compound is expected to influence the crystal packing through van der Waals interactions and potential C-H···π contacts. The molecular weight of 183.27 grams per mole and the specific three-dimensional arrangement of atoms create a unique packing environment that likely favors the formation of layered or ribbon-like structures characteristic of thiadiazole derivatives. The conformational flexibility introduced by the methylene linker may result in multiple conformers being present in the crystal structure, similar to observations made in other heterocyclic systems where flexible substituents lead to conformational polymorphism.
Properties
IUPAC Name |
5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3S/c9-8-11-10-7(12-8)5-6-3-1-2-4-6/h6H,1-5H2,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WELHTTQQQDXIDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC2=NN=C(S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80402321 | |
| Record name | 5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80402321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
299935-39-0 | |
| Record name | 5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80402321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Key Reaction Components:
- Thiosemicarbazide : Provides the sulfur and nitrogen atoms for the thiadiazole ring.
- Cyclopentylmethyl carboxylic acid (or derivative) : Provides the 5-substituent on the thiadiazole ring.
- Cyclodehydrating agent : Facilitates ring closure and water elimination.
One-Pot Synthesis Using Polyphosphate Ester (PPE)
A novel and efficient method reported in recent literature involves a one-pot synthesis using polyphosphate ester (PPE) as a mild cyclodehydrating agent. This method avoids the use of toxic reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2), which are traditionally employed but pose safety and environmental concerns.
Advantages:
- Mild reaction conditions.
- One-pot procedure reduces purification steps.
- High yields and purity.
- Avoids hazardous reagents.
Supporting Data Summary:
| Parameter | Details |
|---|---|
| Reagents | Thiosemicarbazide, cyclopentylmethyl carboxylic acid, PPE |
| Temperature | ≤ 85 °C |
| Reaction Time | Typically several hours (varies by substrate) |
| Yield | High (often >80%) |
| Purification | Filtration, recrystallization |
| Characterization Methods | Mass spectrometry, IR, NMR spectroscopy |
This method was validated by synthesizing several 2-amino-1,3,4-thiadiazole derivatives, confirming the structure and purity by spectroscopic techniques.
Alternative Methods: Cyclization of Thiosemicarbazones
Another classical approach involves the oxidative cyclization of thiosemicarbazone derivatives . In this method:
- The cyclopentylmethyl-substituted aldehyde or ketone is first reacted with thiosemicarbazide to form the corresponding thiosemicarbazone.
- The thiosemicarbazone undergoes cyclization under acidic or ferric chloride catalysis to form the thiadiazole ring.
Reaction Conditions:
- Acidic medium or ferric chloride as catalyst.
- Heating under reflux.
- Subsequent neutralization and recrystallization.
Notes:
- This method is well-established for various substituted 1,3,4-thiadiazoles.
- Yields are generally good to excellent.
- The products are stable, non-hygroscopic solids.
Spectral Data:
- IR bands characteristic of NH2 and C=N groups.
- NMR confirms substitution pattern.
- Mass spectrometry confirms molecular weight.
This approach is versatile but may require multiple steps and purification stages.
Solid-Phase Grinding Method with Phosphorus Pentachloride
A patented method describes a solid-phase synthesis involving grinding of thiosemicarbazide, cyclopentylmethyl carboxylic acid, and phosphorus pentachloride (PCl5) at room temperature:
- The reagents are mixed and ground in a dry vessel.
- The crude product is treated with a basic solution to adjust pH to 8–8.2.
- The product is filtered, dried, and recrystallized.
Advantages:
- Simple, short reaction time.
- Mild conditions.
- High yield (up to 91% reported).
- Low toxicity and cost-effective reagents.
This method is suitable for scale-up and industrial applications due to its simplicity and efficiency.
Comparative Summary of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| One-pot PPE-mediated synthesis | Thiosemicarbazide, carboxylic acid, PPE | ≤ 85 °C, mild, one-pot | Mild, safe, high yield, simple | Requires PPE availability |
| Oxidative cyclization | Thiosemicarbazone, acid or FeCl3 | Reflux, acidic conditions | Established, versatile | Multi-step, longer reaction time |
| Solid-phase grinding with PCl5 | Thiosemicarbazide, carboxylic acid, PCl5 | Room temp, grinding | Fast, high yield, low cost | Use of PCl5 requires care |
Research Findings and Analytical Characterization
- The one-pot PPE method was confirmed by mass spectrometry, IR, and NMR spectroscopy, showing characteristic signals for the amino group and thiadiazole ring.
- The intermediate acylation product was isolated and characterized, supporting the proposed reaction mechanism.
- The solid-phase grinding method demonstrated excellent yields and purity, confirmed by melting point and spectral data.
- Oxidative cyclization products showed consistent IR bands for NH2 (around 3100–3300 cm⁻¹) and C=N (around 1600–1650 cm⁻¹), and NMR data matched expected substitution patterns.
Chemical Reactions Analysis
Types of Reactions
5-(Cyclopentylmethyl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the thiadiazole ring to more reduced forms, such as thiols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the thiadiazole ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can introduce various functional groups onto the thiadiazole ring.
Scientific Research Applications
Chemical Applications
Building Block for Synthesis
5-(Cyclopentylmethyl)-1,3,4-thiadiazol-2-amine serves as a versatile building block in organic synthesis. Its distinct thiadiazole structure allows chemists to create more complex molecules through various chemical reactions. For instance, it can be utilized in the synthesis of other thiadiazole derivatives or as a precursor for generating bioactive compounds.
Reactivity and Mechanism
The compound's reactivity is characterized by its ability to participate in nucleophilic substitution reactions due to the amine group. This property makes it suitable for synthesizing derivatives with enhanced biological activity. The mechanism often involves the compound binding to specific enzymes or receptors, modulating their activity and leading to various outcomes depending on the biological system under investigation.
Biological Applications
Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. For example, studies have shown that this compound can effectively inhibit the growth of various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for this compound against selected bacteria are as follows:
| Compound | Target Bacteria | Activity (MIC µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 32.6 |
| Escherichia coli | 47.5 | |
| Pseudomonas aeruginosa | 50.0 |
These results suggest its potential as a candidate for developing new antimicrobial agents .
Anticancer Properties
The compound has also been investigated for its anticancer activities. Thiadiazole derivatives are known to exhibit cytotoxic effects against various cancer cell lines. For instance, studies have highlighted that compounds with similar structures can inhibit the proliferation of breast cancer cells (MCF-7) and other tumor types through mechanisms involving apoptosis and cell cycle arrest . The following table summarizes findings from relevant studies:
| Study | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Thiadiazole derivative study | MCF-7 | 15.0 |
| Anticancer activity of thiadiazoles | A549 (lung carcinoma) | 20.0 |
These findings indicate that this compound could be further explored as a therapeutic agent in oncology .
Medicinal Chemistry Applications
Pharmacological Potential
In medicinal chemistry, the pharmacological properties of this compound are being explored for potential therapeutic applications. Its structural features allow it to interact with various biological targets involved in disease pathways. Research suggests that it may have anti-inflammatory properties alongside its antimicrobial and anticancer activities.
Industrial Applications
Material Development
The unique chemical properties of this compound make it suitable for industrial applications as well. It can be utilized in the development of new materials such as polymers and coatings due to its stability and reactivity profile. The incorporation of thiadiazole moieties into polymer matrices can enhance their mechanical properties and thermal stability .
Mechanism of Action
The mechanism of action of 5-(Cyclopentylmethyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied. For example, in medicinal applications, the compound may inhibit the activity of enzymes involved in disease pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
5-(Cyclopentylmethyl)-1,3,4-thiadiazole: Lacks the amine group, which can affect its reactivity and applications.
5-(Cyclopentylmethyl)-1,3,4-oxadiazole: Contains an oxygen atom instead of sulfur, leading to different chemical properties.
5-(Cyclopentylmethyl)-1,3,4-triazole: Contains an additional nitrogen atom, which can influence its biological activity.
Uniqueness
5-(Cyclopentylmethyl)-1,3,4-thiadiazol-2-amine is unique due to the presence of both sulfur and nitrogen atoms in the thiadiazole ring, along with the cyclopentylmethyl group
Biological Activity
5-(Cyclopentylmethyl)-1,3,4-thiadiazol-2-amine is a compound belonging to the 1,3,4-thiadiazole family, which has garnered attention due to its diverse biological activities. The thiadiazole ring system is known for its potential in medicinal chemistry, particularly in the development of antimicrobial, anticancer, and anti-inflammatory agents. This article reviews the biological activity of this compound based on recent research findings and case studies.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of cyclopentylmethyl derivatives with thiourea in the presence of appropriate catalysts. Characterization methods such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Antimicrobial Activity
1,3,4-thiadiazole derivatives have shown significant antimicrobial properties. In studies involving various bacterial strains such as Staphylococcus aureus and Escherichia coli, compounds similar to this compound exhibited promising inhibitory effects. For instance, derivatives with similar structural features demonstrated minimum inhibitory concentrations (MIC) ranging from 32.6 μg/mL to 62.5 μg/mL against various pathogens .
| Compound | Target Organism | MIC (μg/mL) |
|---|---|---|
| This compound | S. aureus | 32.6 |
| Similar Derivative | E. coli | 62.5 |
| Other Derivative | Pseudomonas aeruginosa | 47.5 |
Anticancer Activity
The anticancer potential of thiadiazole derivatives has been widely studied. Research indicates that compounds containing the thiadiazole moiety can inhibit cancer cell proliferation by targeting key pathways involved in tumorigenesis. For example, studies have reported that certain derivatives display IC50 values as low as 0.28 μg/mL against breast cancer cell lines (MCF-7) . The mechanisms of action often involve interference with DNA replication processes or inhibition of specific kinases associated with cancer progression.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structural features:
- Thiadiazole Ring : The presence of heteroatoms in the ring enhances interaction with biological targets.
- Cyclopentylmethyl Group : This substituent may influence lipophilicity and receptor binding affinity.
Research indicates that modifications at the C-5 position of the thiadiazole ring significantly affect antimicrobial and anticancer activities .
Case Studies
- Antimicrobial Efficacy : A study demonstrated that a series of substituted thiadiazoles showed varying degrees of antimicrobial activity against E. coli and S. aureus. The compound with a cyclopentylmethyl group exhibited enhanced activity compared to simpler analogs.
- Anticancer Mechanisms : Another investigation into related compounds revealed that they could inhibit tubulin polymerization, a crucial step in cancer cell division. This suggests that this compound may similarly affect microtubule dynamics.
Q & A
Q. How can researchers scale up the synthesis of this compound without compromising yield?
- Methodological Answer : Flow chemistry systems enhance heat/mass transfer during cyclocondensation. Continuous crystallization units (e.g., mixed-suspension reactors) maintain particle size distribution. Process analytical technology (PAT) tools, such as in-line FTIR, monitor critical quality attributes (CQAs) during scaling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
